

Application Notes and Protocols: Synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate

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Compound of Interest

Compound Name:	Ethyl 5-fluoro-2-methoxybenzoylformate
Cat. No.:	B1604387

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This document provides a comprehensive guide to the synthesis of **Ethyl 5-fluoro-2-methoxybenzoylformate**, a key intermediate in the synthesis of various pharmaceuticals. The protocol detailed herein is optimized for safety, efficiency, and yield, drawing upon established principles of organic synthesis. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering not only a step-by-step procedure but also the underlying chemical rationale for each step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: Significance of Ethyl 5-fluoro-2-methoxybenzoylformate

Ethyl 5-fluoro-2-methoxybenzoylformate is a crucial building block in the synthesis of a range of biologically active molecules. Its substituted benzoylformate structure is a key pharmacophore, and the presence of the fluorine atom and methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

For instance, 5-fluoro-2-methoxybenzoic acid, a related compound, is a key starting material for the synthesis of Pirtobrutinib, a treatment for mantle cell lymphoma and chronic lymphocytic leukemia[1]. The ability to efficiently synthesize this intermediate is therefore of high value in the drug discovery and development pipeline.

The synthesis described here employs a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds with aromatic rings[2][3][4]. This protocol has been designed to be both scalable and to utilize readily available starting materials.

Reaction Scheme

The overall transformation is depicted below:

This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich 4-fluoroanisole ring attacks an acylium ion generated in situ from ethyl chlorooxacetate and a Lewis acid catalyst[5][6].

Materials and Reagents

A detailed list of necessary materials and reagents is provided below. All reagents should be of high purity ($\geq 98\%$) unless otherwise specified.

Reagent/Material	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Quantity	Supplier Example
4-Fluoroanisole	459-60-9	C ₇ H ₇ FO	126.13	(Specify Amount)	Sigma-Aldrich
Ethyl Chlorooxacetate	4755-77-5	C ₄ H ₅ ClO ₃	136.53	(Specify Amount)	Sigma-Aldrich ^[7]
Aluminum Chloride (Anhydrous)	7446-70-0	AlCl ₃	133.34	(Specify Amount)	Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)	75-09-2	CH ₂ Cl ₂	84.93	(Specify Volume)	Fisher Scientific
Hydrochloric Acid (HCl), 1M	7647-01-0	HCl	36.46	(Specify Volume)	VWR
Saturated Sodium Bicarbonate (NaHCO ₃) Solution	144-55-8	NaHCO ₃	84.01	(Specify Volume)	LabChem
Brine (Saturated NaCl Solution)	7647-14-5	NaCl	58.44	(Specify Volume)	VWR
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	(Specify Amount)	Acros Organics

Safety Precautions and Hazard Management

General Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Reagent-Specific Hazards:

- Ethyl Chlorooxoacetate: This reagent is flammable, corrosive, and a respiratory irritant. It causes severe skin burns and eye damage[7][8]. Handle with extreme care and avoid inhalation of vapors.
- Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns. Ensure all glassware is scrupulously dry.
- Dichloromethane (DCM): A volatile and toxic solvent. Avoid inhalation and skin contact.
- Oxalyl Chloride (Related Hazard): While not used directly in this specific protocol, it's important to be aware of the hazards of related acyl chlorides. Oxalyl chloride is highly toxic, corrosive, and reacts violently with water, producing toxic fumes[9][10].

Emergency Procedures:

- Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
- Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.
- Spill: For small spills, absorb with an inert material like vermiculite or sand, and dispose of in a sealed container. For larger spills, evacuate the area and follow institutional emergency protocols.

Detailed Experimental Protocol

This protocol is for a representative laboratory scale synthesis. Adjustments may be necessary for larger or smaller scale reactions.

Step 1: Reaction Setup and Inert Atmosphere

1.1. Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. 1.2. Purge the entire apparatus with dry nitrogen or argon to establish an inert atmosphere. This is critical to prevent the reaction of anhydrous aluminum chloride with atmospheric moisture.

Step 2: Preparation of the Reaction Mixture

2.1. In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen. 2.2. Cool the suspension to 0 °C using an ice-water bath.

Step 3: Addition of Reactants

3.1. In the dropping funnel, prepare a solution of 4-fluoroanisole (1.0 equivalent) and ethyl chlorooxoacetate (1.05 equivalents) in anhydrous DCM. 3.2. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

Step 4: Reaction Progression and Monitoring

4.1. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. 4.2. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 4-fluoroanisole spot indicates the completion of the reaction.

Step 5: Reaction Quench and Work-up

5.1. Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath. 5.2. Cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation. The addition of acid protonates the product and breaks up the aluminum chloride complex. 5.3. Transfer the mixture to a separatory funnel and add more DCM if necessary to dissolve all organic material. 5.4. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. 5.5. Dry the organic layer over anhydrous

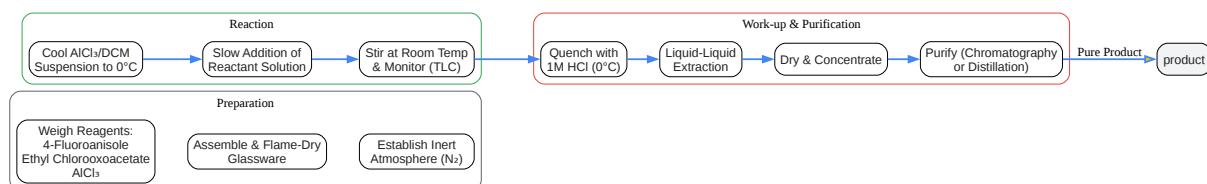
magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 6: Purification

6.1. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. 6.2. Alternatively, for larger scales, vacuum distillation can be employed for purification.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **Ethyl 5-fluoro-2-methoxybenzoylformate**.

Expected Results and Characterization

Parameter	Expected Value/Data
Appearance	Pale yellow oil or low-melting solid
Yield	75-85% (post-purification)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 1.40 (t, 3H), 4.40 (q, 2H), 3.90 (s, 3H), 6.95 (dd, 1H), 7.20 (m, 1H), 7.60 (dd, 1H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 14.0, 56.5, 62.5, 112.0 (d), 116.0 (d), 122.0, 158.0 (d), 160.0, 165.0, 185.0
Mass Spectrometry (ESI+)	m/z: [M+H] ⁺ calculated for C ₁₁ H ₁₂ FO ₄ : 227.07; found: 227.1

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Discussion and Mechanistic Insights

The Friedel-Crafts acylation begins with the activation of ethyl chlorooxacetate by the Lewis acid, aluminum chloride. The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom, facilitating the departure of the chloride to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.

The electron-donating methoxy group of 4-fluoroanisole activates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methoxy group, acylation occurs predominantly at the position ortho to the fluorine atom and para to the methoxy group. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low Yield	Incomplete reaction	Extend the reaction time and continue monitoring by TLC.
Moisture in the reaction	Ensure all glassware is thoroughly dried and an inert atmosphere is maintained. Use fresh, anhydrous reagents.	
Formation of Multiple Products	Reaction temperature too high	Maintain the temperature at 0-5 °C during the addition of reactants.
Isomer formation	While the directing effects are strong, minor isomers may form. Improve purification efficiency.	
Difficult Purification	Close-running impurities	Optimize the eluent system for column chromatography or consider an alternative purification method like recrystallization if the product is a solid.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of **Ethyl 5-fluoro-2-methoxybenzoylformate**. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical research and development.

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